Dimesna

Description

Propriétés

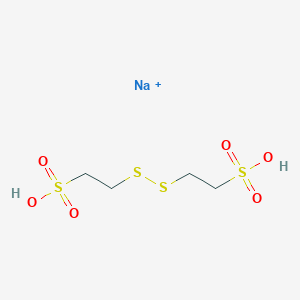

IUPAC Name |

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYGMURBTJPBPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

45127-11-5 (Parent) | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066024 | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-51-8 | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesna | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESNA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de DIMESNA implique l'oxydation du 2-mercaptoéthanesulfonate de sodium (MESNA) pour former l'homodimère disulfure . Ce processus peut être réalisé par diverses méthodes, notamment l'oxydation chimique utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'iode. Les conditions de réaction impliquent généralement une solution aqueuse avec un pH et une température contrôlés afin d'assurer la conversion complète du MESNA en this compound .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin de garantir un rendement élevé et la pureté du produit final. Le processus de production comprend également des étapes de purification telles que la cristallisation et la filtration pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Oncologie : this compound est utilisé pour réduire les effets secondaires des agents chimiothérapeutiques tels que l'ifosfamide et la cyclophosphamide.

Néphroprotection : This compound contribue à atténuer la néphrotoxicité associée aux traitements au cisplatine et à l'ifosfamide.

Élimination de l'homocystéine : This compound améliore l'élimination dialytique de l'homocystéine, un facteur de risque cardiovasculaire.

Bioconjugaison : This compound est utilisé dans les techniques de bioconjugaison des protéines, en particulier dans la formation de liaisons disulfures et de thioesters.

Mécanisme d'action

This compound exerce ses effets par le biais de plusieurs mécanismes :

Réduction en MESNA : Dans le sang, this compound est rapidement réduit en MESNA, qui se lie ensuite et inactive les métabolites toxiques tels que l'acroléine.

Échange thiol-disulfure : This compound subit des réactions d'échange thiol-disulfure, formant des disulfures mixtes qui fournissent une néphroprotection supplémentaire.

Piégeage des radicaux libres : This compound agit comme un piégeur de radicaux libres, réduisant les dommages oxydatifs aux cellules et aux tissus sains.

Applications De Recherche Scientifique

Uroprotection in Chemotherapy

Dimesna is primarily used to prevent hemorrhagic cystitis in patients receiving ifosfamide and cyclophosphamide. The following table summarizes its clinical applications:

| Application | Details |

|---|---|

| Indication | Prophylaxis against ifosfamide-induced hemorrhagic cystitis |

| Dosage | Typically administered as a 130 mg/kg intravenous infusion |

| Mechanism | Detoxifies acrolein in the bladder |

| Clinical Studies | Demonstrated efficacy in reducing incidence rates of cystitis |

Off-Label Uses

Beyond its primary indication, this compound has been explored for various off-label applications:

- Cholesteatoma Management : Used in chemically-assisted dissection of recurrent cholesteatoma.

- Post-Transplantation Care : Reduces BK viruria incidence following cyclophosphamide treatment.

- Pain Management : Administered via epidural injection for chronic pain conditions related to failed back surgery syndrome .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. A study examining the pharmacokinetics of mesna and this compound reported the following key findings:

- Half-Life : The elimination half-life for mesna is approximately 0.36 hours, while this compound has a longer half-life of about 1.17 hours .

- Urinary Excretion : Patients receiving this compound excreted less than 50% of the amount compared to those without complications from hemorrhagic cystitis .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

-

Case Study on Hemorrhagic Cystitis Prevention :

- A cohort study involving patients undergoing high-dose chemotherapy demonstrated that those treated with this compound had a significantly lower incidence of hemorrhagic cystitis compared to control groups not receiving uroprotection.

-

This compound in Pediatric Patients :

- In pediatric oncology, this compound was successfully employed to manage chemotherapy-induced bladder toxicity, showcasing its safety and efficacy in younger populations.

Mécanisme D'action

DIMESNA exerts its effects through several mechanisms:

Reduction to MESNA: In the bloodstream, this compound is rapidly reduced to MESNA, which then binds to and inactivates toxic metabolites such as acrolein.

Thiol-Disulfide Exchange: This compound undergoes thiol-disulfide exchange reactions, forming mixed disulfides that provide additional nephroprotection.

Free Radical Scavenging: This compound acts as a scavenger of free radicals, reducing oxidative damage to healthy cells and tissues.

Comparaison Avec Des Composés Similaires

Pharmacokinetics and Metabolism :

- Dimesna is rapidly formed in plasma after mesna administration via metal-dependent oxidation .

- Renal handling: this compound undergoes glomerular filtration, followed by tubular reabsorption and reduction to mesna via glutathione reductase and thiol transferase. This process consumes reduced glutathione (GSH) in renal epithelial cells .

- Plasma half-life: 1.29 hours (this compound) vs. shorter half-life for mesna .

- Urinary excretion: 48.2% of this compound is excreted within 20 hours, with renal clearance of 0.157 L/hr·kg .

Structural and Functional Analogues

Mesna

- Relationship : Mesna is the reduced, active form of this compound.

- Pharmacokinetics :

- Clinical Use : Directly neutralizes urotoxic metabolites, while this compound serves as a reservoir for sustained mesna release .

Pyritinol

- Structure : Disulfide-containing analogue of vitamin B4.

- Mechanism : Covalent activator of SARS-CoV-2 papain-like protease (PLpro) via disulfide exchange at Cysteine 270.

- Comparison with this compound: Parameter this compound Pyritinol EC50 (Activation) 1046 µM 18 µM Emax (Activation) 300% 226.5% Noncovalent Interactions Minimal Significant Clinical Use Uroprotection Cognitive disorders Pyritinol exhibits higher potency (lower EC50) due to stronger noncovalent interactions with PLpro .

Oxidized Glutathione (GSSG)

- Structure : Disulfide form of glutathione.

- Mechanism : Activates SARS-CoV-2 PLpro similarly to this compound, with comparable kinetic parameters (kinact and Ka) .

- Comparison: Both this compound and GSSG upregulate protease activity via covalent modification of C270.

Redox System Analogues

Glutathione (GSH/GSSG)

- Role: Endogenous redox buffer. GSH reduction is NADPH-dependent, while this compound reduction consumes GSH in renal cells .

- Efficiency :

Pharmacokinetic and Clinical Comparisons

- Renal Metabolism: this compound’s tubular reabsorption and conversion to mesna are unique among disulfide drugs, enabling targeted uroprotection . Pyritinol and GSSG lack this renal-specific activation, limiting their therapeutic use to non-renal targets .

Activité Biologique

Dimesna (BNP-7787) is a synthetic derivative of dithio-ethane sulfonate, primarily known for its uroprotective properties . It is utilized in clinical settings to mitigate the urotoxicity associated with certain chemotherapeutic agents, particularly cyclophosphamide. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various clinical applications, and relevant research findings.

- Chemical Formula : C₄H₈Na₂O₆S₄

- Molecular Weight : 326.34 g/mol

- CAS Number : 16208-51-8

- SMILES Notation : [O-]S(=O)(=O)CCSSCCS(=O)(=O)[O-].[Na+].[Na+]

This compound functions primarily by acting as a scavenger of toxic metabolites , particularly acrolein, which is a byproduct of cyclophosphamide metabolism. By neutralizing these harmful compounds, this compound helps to protect the urothelium from damage, thereby reducing the incidence of hemorrhagic cystitis and other related complications.

Uroprotection in Chemotherapy

This compound is most prominently used as a uroprotective agent in patients receiving cyclophosphamide. Research indicates that this compound significantly reduces the risk of urotoxicity associated with this chemotherapy drug.

- A study demonstrated that this compound effectively decreased the mutagenicity of cyclophosphamide metabolites in vivo, suggesting a protective effect against genotoxicity .

Surgical Applications

This compound has also been evaluated in surgical contexts, particularly in otology. It has been shown to enhance surgical outcomes in cholesteatoma surgeries by reducing residual disease rates.

- In a retrospective study involving 141 patients undergoing cholesteatoma surgery, those who received intraoperative this compound had significantly lower rates of residual cholesteatoma compared to those who did not receive it (p < 0.05) .

Pharmacokinetics

A pharmacokinetic study examined both Mesna and this compound in patients undergoing bone marrow transplantation. It was found that this compound has distinct pharmacokinetic properties compared to its parent compound, Mesna, influencing its therapeutic application .

Case Studies

-

Cholesteatoma Surgery :

- In a cohort of children undergoing mastoidectomy for chronic cholesteatomatous otitis media, the use of this compound was associated with significantly lower recurrence rates of cholesteatoma (p < 0.0001). However, there was a noted increase in complications such as meatoplasty stenosis within the this compound group (p = 0.049) which warrants further investigation .

- Genotoxicity Reduction :

Summary Table of Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.